methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate

Purity Physicochemical Properties Procurement Specification

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate (CAS 1639158-83-0) is a strategic pyrrole building block with orthogonal 4-bromo and 5-formyl reactive handles. The electron-deficient bromo site is activated for Pd-catalyzed cross-coupling, while the formyl group enables independent condensation, reduction, or homologation. This dual functionality in a single low-MW scaffold is critical for generating diverse compound libraries and achieving precise connectivity in complex target synthesis—substituting with simpler pyrrole esters compromises synthetic routes. Available at 95–97% purity, it is ideal for medchem SAR, natural product total synthesis, and materials science R&D programs requiring defined reactive centers.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 1639158-83-0
Cat. No. B6619439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate
CAS1639158-83-0
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N1)C=O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)6(3-10)9-5/h2-3,9H,1H3
InChIKeyYSYSFEKEXHJIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-5-Formyl-1H-Pyrrole-2-Carboxylate: Core Properties and Comparator Context for Procurement


Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate (CAS 1639158-83-0) is a heterocyclic building block within the pyrrole-2-carboxylate ester class, distinguished by the simultaneous presence of a bromo substituent at the 4-position and a formyl group at the 5-position of the pyrrole ring . This specific substitution pattern imparts a unique reactivity profile for sequential synthetic transformations, including cross-coupling at the bromo site and condensation or functional group interconversion at the formyl site. It is a white to pale yellow solid with a molecular formula of C7H6BrNO3 and a molecular weight of 232.03 g/mol . Commercially available from multiple vendors at purities typically ranging from 95% to 97% [1], it serves as a strategic intermediate in medicinal chemistry and natural product synthesis [2].

Why Methyl 4-Bromo-5-Formyl-1H-Pyrrole-2-Carboxylate Cannot Be Casually Substituted with In-Class Analogs


Generic substitution among pyrrole-2-carboxylate esters is scientifically unsound due to the profound impact of the specific 4-bromo-5-formyl substitution pattern on both reactivity and physicochemical properties. This compound's value lies in its orthogonally reactive handles: the 4-bromo group is activated for palladium-catalyzed cross-coupling reactions by the adjacent electron-withdrawing ester and formyl groups [1], while the 5-formyl group offers a distinct site for condensation, reduction, or homologation. Replacing this compound with, for example, its 5-unsubstituted analog (methyl 4-bromo-1H-pyrrole-2-carboxylate) or its 4-unsubstituted analog (methyl 5-formyl-1H-pyrrole-2-carboxylate) would eliminate a key synthetic handle, rendering a planned synthetic route unviable. Furthermore, even a seemingly minor change, such as replacing the methyl ester with an ethyl ester (ethyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate), alters the compound's molecular weight (246.06 vs. 232.03 g/mol), LogP (1.77 vs. unavailable for methyl), and crystallinity, which can significantly impact reaction yields, purification strategies, and downstream biological activity in structure-activity relationship (SAR) studies . Therefore, the specific identity of this compound is critical for achieving the intended experimental outcome and maintaining project integrity.

Quantitative Differentiation of Methyl 4-Bromo-5-Formyl-1H-Pyrrole-2-Carboxylate Against its Closest Analogs


Purity and Specification: Methyl Ester (Target) vs. Ethyl Ester (Comparator)

The target compound, methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate, is commercially offered with a specified purity of 97% by a major vendor . Its closest commercial analog, ethyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate (CAS 1587692-53-2), is offered with a comparable purity of 98% from the same vendor . While purity is similar, the difference in ester moiety leads to a measurable difference in molecular weight (232.03 g/mol for the methyl ester vs. 246.06 g/mol for the ethyl ester) . The ethyl ester also has a calculated LogP of 1.77 and a TPSA of 59.16, whereas these values are not specified for the methyl ester, indicating a potentially different lipophilicity profile .

Purity Physicochemical Properties Procurement Specification

Synthetic Utility: Orthogonal Reactivity of Bromo and Formyl Handles (Class-Level Inference)

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate belongs to the class of bromoformylpyrrole esters, where the formyl group at the 5-position ortho-activates the 4-bromo substituent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This specific ortho-activation effect is a key differentiator from a compound like methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-6), which lacks the formyl group and is therefore expected to be less reactive in similar cross-coupling reactions. The target compound has been utilized as a key intermediate in the formal synthesis of the marine natural product lycogarubin C, highlighting its utility in constructing complex pyrrole-based scaffolds [1].

Synthetic Methodology Cross-Coupling Building Block

Geographic Origin and Supply Chain Transparency: Target Compound (USA) vs. Generic Suppliers

A specific commercial source for methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate explicitly states its Country of Origin as the USA [1]. This information is a tangible differentiator compared to many other suppliers of this or similar pyrrole derivatives, for whom country of origin information is not readily disclosed or may be in regions with different quality control standards. This transparency allows procurement teams to make informed decisions based on supply chain security, geopolitical considerations, and preferences for domestic manufacturing.

Supply Chain Procurement Country of Origin

Potential in Heterocyclic Derivative Synthesis: Mention in Patent Literature (Class-Level Inference)

The compound methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate is associated with patent literature pertaining to 'Heterocyclic derivative and use thereof' (US-8461348-B2) . While the specific role or quantitative data for the target compound within the patent are not detailed in the accessible abstract, its explicit mention in a patent covering heterocyclic derivatives suggests its potential as a building block for generating intellectual property. This is a qualitative differentiator from many other pyrrole esters that are not directly linked to patent applications. A comparator like methyl 4-bromo-1H-pyrrole-2-carboxylate may not have the same level of patent-specific visibility.

Medicinal Chemistry Patent Heterocyclic Derivatives

Validated Application Scenarios for Methyl 4-Bromo-5-Formyl-1H-Pyrrole-2-Carboxylate Based on Evidence


Medicinal Chemistry: Synthesis of Pyrrole-Based Heterocyclic Libraries

Leveraging its orthogonal reactive handles, this compound is a prime candidate for generating diverse heterocyclic libraries, as evidenced by its association with a patent on heterocyclic derivatives . The 4-bromo group enables versatile cross-coupling to introduce aryl or heteroaryl groups, while the 5-formyl group can undergo condensations to form imines, hydrazones, or be reduced to a hydroxymethyl group. This dual functionality, in a single, low-molecular-weight scaffold, is ideal for exploring chemical space in drug discovery programs targeting novel biological mechanisms. The availability of this compound at 95-97% purity from multiple vendors [1] supports high-throughput parallel synthesis efforts.

Natural Product Synthesis: Construction of Complex Pyrrole Alkaloids

The compound's demonstrated utility as a 'bromoformylpyrrole ester' in the formal synthesis of the marine alkaloid lycogarubin C [2] validates its application in the total synthesis of complex natural products. Its ortho-activated bromine allows for efficient coupling to install the core indole-pyrrole-indole motif found in this family of bioactive molecules. This specific substitution pattern is critical for achieving the required connectivity and reactivity, underscoring its value over simpler, less functionalized pyrrole building blocks. Researchers pursuing pyrrole-containing natural products like staurosporine analogs can confidently select this compound as a strategic intermediate.

Material Science: Synthesis of Functionalized pi-Conjugated Systems

The electron-deficient nature of the pyrrole core, imparted by the ester and formyl groups, along with the heavy bromine atom, makes this compound a valuable precursor for pi-conjugated materials. The bromine serves as a site for polymerization or oligomerization via cross-coupling, while the formyl and ester groups can be further elaborated to tune the electronic and optical properties of the resulting polymers. The compound's molecular weight of 232.03 g/mol and specific substitution pattern ensure a defined building block for creating materials with predictable and reproducible properties, a key requirement in materials science R&D .

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